molecular formula C10H8N2S B124506 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-08-4

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B124506
M. Wt: 188.25 g/mol
InChI Key: LWLRJKLEVFVUIL-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . For instance, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one at lower temperature .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure activity relationship, changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities , which makes them promising candidates for the development of new therapeutics. Future research could focus on the synthesis of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(5-methyl-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLRJKLEVFVUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290338
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile

CAS RN

157764-08-4
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157764-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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